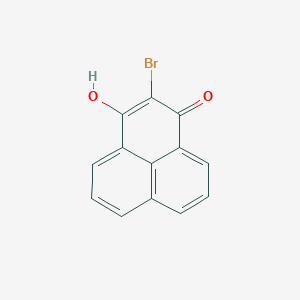

2-Bromo-3-hydroxy-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

18931-09-4 |

|---|---|

Molecular Formula |

C13H7BrO2 |

Molecular Weight |

275.10 g/mol |

IUPAC Name |

2-bromo-3-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H7BrO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H |

InChI Key |

HVZGTGBWFLKROJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to 2 Bromo 3 Hydroxy 1h Phenalen 1 One

Strategies for Constructing the 1H-Phenalen-1-one Core Structure

The foundational step in the synthesis of 2-bromo-3-hydroxy-1H-phenalen-1-one is the construction of the 1H-phenalen-1-one skeleton. A prevalent and effective method for this is the Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by cyclization and aromatization. This approach provides a straightforward route to the tricyclic system. acs.org

A typical procedure involves the reaction of naphthalene with cinnamoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (CH₂Cl₂). acs.org The reaction mixture is typically stirred at low temperatures to control the reactivity. Microwave irradiation has been shown to significantly reduce the reaction time for this transformation. acs.org

An alternative strategy involves a cascade Friedel-Crafts/Michael annulation reaction. For instance, the reaction of 2-methoxynaphthalene with acryloyl chloride can yield a 9-methoxyperinaphthanone intermediate, which can then be further elaborated to the desired phenalenone core. kib.ac.cn

Regioselective Bromination at the C2 Position of Phenalenone Derivatives

Achieving regioselective bromination at the C2 position of the 1H-phenalen-1-one core is a critical step. The electron-withdrawing nature of the carbonyl group at C1 deactivates the A-ring towards electrophilic substitution, while the C-ring is more susceptible to attack. However, direct bromination of the unsubstituted 1H-phenalen-1-one can lead to a mixture of products.

One documented approach to introduce a bromine atom at the C2 position involves the bromination of the methyl group of a 2-methyl-1H-phenalen-1-one precursor, followed by further transformations. However, a more direct C-H bromination at the C2 position is desirable for a more efficient synthesis. While specific literature on the direct C2 bromination of the parent 1H-phenalen-1-one is not abundant, general methods for the α-bromination of ketones can be considered. These reactions often proceed via an enol or enolate intermediate and can be catalyzed by acids or bases.

A plausible route to 2-bromo-1H-phenalen-1-one could involve the use of brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) under carefully controlled conditions to favor substitution at the desired C2 position. The choice of solvent and catalyst would be crucial in directing the regioselectivity.

Introduction of Hydroxyl Functionality at the C3 Position: Synthetic Routes and Precursors

The introduction of a hydroxyl group at the C3 position can be approached in several ways. One strategy involves the synthesis of a precursor that already contains the hydroxyl or a protected hydroxyl group at the C3 position prior to the bromination step. For instance, the synthesis of 3-hydroxy-1H-phenalen-1-one has been reported, which could then be subjected to regioselective bromination at the C2 position.

Alternatively, a 2-bromo-1H-phenalen-1-one intermediate could be hydroxylated at the C3 position. This could potentially be achieved through an oxidation reaction. Another approach would be to introduce a methoxy group at the C3 position of a 2-bromo-1H-phenalen-1-one precursor, followed by demethylation to yield the desired hydroxyl group. The synthesis of 2-bromo-3-methoxy-1H-phenalen-1-one could be a key intermediate in this pathway. Demethylation can often be achieved using reagents like boron tribromide (BBr₃). acs.org

A more complex but potentially viable route could involve the synthesis of 2,3-dibromo-1H-phenalen-1-one, followed by a selective nucleophilic substitution of the bromine at the C3 position with a hydroxide (B78521) or a protected hydroxide source.

Detailed Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the synthesis of this compound are electrophilic aromatic substitution reactions. The bromination of the phenalenone ring is expected to proceed via a standard electrophilic aromatic substitution mechanism. This involves the generation of a bromine electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity and yields the brominated product. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents on the phenalenone core.

The introduction of the hydroxyl group, if proceeding through an electrophilic hydroxylation, would follow a similar mechanistic pathway. If a nucleophilic substitution on a di-bromo precursor is employed, the mechanism would involve the attack of a nucleophile at the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The feasibility of this reaction would depend on the electronic nature of the phenalenone ring and the reaction conditions.

Post-Synthetic Modifications and Functionalization Reactions of this compound

The presence of the bromo and hydroxyl groups on the 1H-phenalen-1-one scaffold of this compound opens up avenues for a variety of post-synthetic modifications. The bromine atom at the C2 position can serve as a handle for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of various aryl, vinyl, or alkyl groups. This enables the synthesis of a diverse library of C2-substituted 3-hydroxy-1H-phenalen-1-one derivatives.

The hydroxyl group at the C3 position can be functionalized through etherification or esterification reactions to introduce different functional groups, which can modulate the electronic and steric properties of the molecule. For example, reaction with alkyl halides in the presence of a base would yield the corresponding ethers, while reaction with acyl chlorides or anhydrides would produce esters.

Furthermore, the ketone functionality at the C1 position can also be a site for various chemical transformations, such as reduction to an alcohol, or reaction with organometallic reagents to introduce new carbon-carbon bonds.

Stereochemical Considerations and Control in the Synthesis of Related Phenalenones

While this compound itself is not chiral, the introduction of chiral centers can occur during the synthesis of related phenalenone derivatives. For instance, if a substituent introduced through post-synthetic modification contains a stereocenter, a mixture of diastereomers could be formed.

In the broader context of phenalenone synthesis, stereochemical control is an important aspect, particularly when synthesizing natural products or biologically active analogues that possess defined stereochemistry. Chiral catalysts or chiral auxiliaries can be employed to achieve enantioselective or diastereoselective transformations. For example, in the construction of the phenalenone core or during functionalization reactions, the use of chiral ligands in metal-catalyzed reactions can induce stereoselectivity.

Advanced Spectroscopic and Structural Research on 2 Bromo 3 Hydroxy 1h Phenalen 1 One

Elucidation of Electronic Structure and Bonding through Advanced Spectroscopic Techniques

Advanced spectroscopic methods are essential to unravel the complex interplay of tautomerism, hydrogen bonding, and electronic distribution within 2-Bromo-3-hydroxy-1H-phenalen-1-one.

High-resolution NMR spectroscopy provides definitive insights into the solution-state structure of this compound. The parent compound, 3-hydroxy-1H-phenalen-1-one, exists in a rapid tautomeric equilibrium, which can render certain pairs of carbons and protons chemically equivalent on the NMR timescale. However, the introduction of the bromine atom at the C2 position breaks this symmetry, allowing for the distinct assignment of all protons and carbons.

The most telling feature in the ¹H NMR spectrum is the chemical shift of the hydroxyl proton. Due to a strong intramolecular hydrogen bond between the C3-hydroxyl group and the C1-ketone, this proton is highly deshielded and typically appears at a very low field, often in the range of 15.0–16.5 ppm. uea.ac.uk The presence of the electron-withdrawing bromine atom is expected to cause a downfield shift in the signal of the adjacent H4 proton. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to unambiguously assign the proton and carbon signals of the aromatic system, while NOESY experiments could confirm the spatial proximity of the hydroxyl proton to the phenalenone core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of the parent compound and known substituent effects.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C1 | - | ~180.0 | Ketone carbonyl, deshielded. |

| C2 | - | ~115.0 | Carbon bearing bromine, shielded by halogen but affected by adjacent carbonyl. |

| C3 | - | ~165.0 | Carbon bearing hydroxyl group, deshielded. |

| H4 | ~7.8 | ~128.0 | Downfield shift due to proximity to electron-withdrawing bromine. |

| H5 | ~7.6 | ~127.0 | Standard aromatic region. |

| H6 | ~8.0 | ~135.0 | Peri-proton, deshielded due to spatial interaction with H7. |

| H7 | ~8.1 | ~129.0 | Peri-proton, deshielded due to spatial interaction with H6. |

| H8 | ~7.7 | ~127.5 | Standard aromatic region. |

| H9 | ~8.5 | ~136.0 | Downfield shift due to proximity to carbonyl group. |

| 3-OH | ~16.3 | - | Highly deshielded due to strong intramolecular hydrogen bonding. uea.ac.uk |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for investigating the specific functional groups and the strength of hydrogen bonds within the molecule.

The strong intramolecular hydrogen bond dominates the vibrational spectrum. In the FTIR spectrum, the O-H stretching vibration is expected to appear as a very broad and low-intensity band in the 3100–2500 cm⁻¹ region, a significant shift from the typical sharp band at ~3600 cm⁻¹ for a free hydroxyl group. Concurrently, the C=O stretching frequency, normally found around 1700 cm⁻¹, is shifted to a lower wavenumber, approximately 1640–1620 cm⁻¹, due to the weakening of the carbonyl double bond through hydrogen bonding. Raman spectroscopy is particularly useful for observing the vibrations of the non-polar aromatic backbone and the C-Br bond, which is expected to have a characteristic stretching frequency in the 600–500 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Significance |

| O-H Stretch | FTIR | 3100–2500 (Broad) | Indicates strong intramolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | FTIR, Raman | 3100–3000 | Characteristic of sp² C-H bonds. |

| C=O Stretch | FTIR, Raman | 1640–1620 | Lowered frequency confirms hydrogen bonding to the ketone. |

| C=C Stretch (Aromatic) | FTIR, Raman | 1600–1450 | Skeletal vibrations of the phenalenone ring system. |

| C-Br Stretch | Raman | 600–500 | Confirms the presence of the bromo-substituent. |

High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition, and allows for the detailed analysis of its fragmentation pathways under ionization. For this compound (C₁₃H₇BrO₂), the molecular ion peak would be readily identifiable by its characteristic isotopic pattern due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 Da.

Electron impact ionization would likely induce fragmentation through several key pathways. A primary fragmentation event would be the loss of the bromine radical (·Br) to yield a stable cation. Another common pathway for quinone-like structures is the loss of a neutral carbon monoxide (CO) molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments

| Fragment Ion | Formula | m/z (for ⁷⁹Br) | Proposed Fragmentation Pathway |

| [M]⁺˙ | [C₁₃H₇⁷⁹BrO₂]⁺˙ | 289.9680 | Molecular Ion |

| [M+2]⁺˙ | [C₁₃H₇⁸¹BrO₂]⁺˙ | 291.9660 | Molecular Ion (⁸¹Br isotope) |

| [M-Br]⁺ | [C₁₃H₇O₂]⁺ | 211.0441 | Loss of bromine radical |

| [M-CO]⁺˙ | [C₁₂H₇BrO]⁺˙ | 261.9731 | Loss of neutral carbon monoxide |

| [M-HBr]⁺˙ | [C₁₃H₆O₂]⁺˙ | 209.0284 | Loss of hydrogen bromide |

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, providing precise data on bond lengths, bond angles, and intermolecular packing. While a specific structure for this compound is not widely published, analysis can be inferred from close analogs like 9-iodophenalenone. researchgate.net

Table 4: Expected Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Structural Significance |

| C3-O Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| C1=O Bond Length | ~1.26 Å | Longer than a typical ketone C=O due to H-bonding. |

| O-H···O Distance | ~1.6 - 1.8 Å | Confirms strong intramolecular hydrogen bond. |

| Interplanar Distance | ~3.4 - 3.6 Å | Indicates π-π stacking between aromatic planes. |

| C-Br···O Distance | ~3.0 - 3.3 Å | Suggests potential for intermolecular halogen bonding. |

Spectroscopic Probes for Molecular Interactions and Self-Assembly Phenomena

The unique electronic structure of this compound makes it a candidate for use as a spectroscopic probe. The phenalenone core possesses inherent fluorescence and absorption properties that are sensitive to its local environment. researchgate.net

Molecular interactions, such as binding to a biological macromolecule or a metal ion, would perturb the electronic ground and excited states of the molecule. This perturbation can be monitored via changes in the UV-Visible absorption or fluorescence emission spectra, such as a shift in wavelength (solvatochromism), or an increase or decrease in intensity (quenching or enhancement).

Furthermore, the planar structure and potential for multiple non-covalent interactions (π-stacking, hydrogen bonding, halogen bonding) make this compound a building block for self-assembling systems. researchgate.netacs.org The formation of ordered aggregates, such as nanorods or films, can lead to new collective photophysical properties, such as aggregation-induced emission (AIE) or altered phosphorescence, which differ significantly from the molecule in solution. Spectroscopic techniques can thus be used to monitor the self-assembly process in real-time and to characterize the resulting supramolecular structures.

Reactivity Profiles and Mechanistic Chemical Transformations of 2 Bromo 3 Hydroxy 1h Phenalen 1 One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenalenone Core

The phenalenone core can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an electron-deficient aromatic ring and a good leaving group. researchgate.netresearchgate.net The phenalenone skeleton, particularly with the electron-withdrawing carbonyl group, is inherently electron-poor, making it susceptible to nucleophilic attack. The bromine atom at C-2 serves as a leaving group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the bromide ion is expelled. mdpi.com The presence of the carbonyl group at C-1 and the hydroxyl group at C-3 significantly influences the stability of this intermediate and thus the reaction's feasibility. The rate of NAS on aryl halides is often enhanced by the electronegativity of the halogen, which polarizes the C-X bond for the initial nucleophilic attack. researchgate.net Studies on other bromo-substituted aromatic systems, such as 5-bromo-1,2,3-triazines, have shown successful substitution with nucleophiles like phenols. nih.gov

Reductive Debromination and Selective Hydroxylation Reactions

Reductive Debromination: The carbon-bromine bond in 2-bromo-3-hydroxy-1H-phenalen-1-one can be cleaved through reductive processes to yield 3-hydroxy-1H-phenalen-1-one. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchgate.net This transformation is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgmdpi.com Hydrogen gas is a cost-effective reductant, but transfer hydrogenation using reagents like triethylammonium (B8662869) formate (B1220265) can also be employed. researchgate.net The reaction conditions are generally mild, and the selectivity for debromination over the reduction of other functional groups, like the ketone, can often be controlled. organic-chemistry.org Light-mediated methods using photoredox catalysts have also emerged as a powerful, tin-free alternative for the hydrodebromination of unactivated aryl bromides. acs.org

Selective Hydroxylation: The bromine atom can be replaced by a hydroxyl group to form 2,3-dihydroxy-1H-phenalen-1-one. This transformation is typically achieved through transition-metal-catalyzed hydroxylation reactions. Copper-catalyzed methods are particularly prevalent for the hydroxylation of aryl halides due to the low cost and high activity of copper catalysts. organic-chemistry.orgrsc.orgrsc.org These reactions often employ a copper(I) source, a suitable ligand, and a hydroxide (B78521) source, such as an aqueous base. organic-chemistry.orgnih.gov For instance, a combination of copper(I) iodide and a ligand like 8-hydroxyquinaldine (B167061) or 4,7-dihydroxy-1,10-phenanthroline in the presence of a base can effectively convert aryl bromides to phenols. organic-chemistry.orgrsc.org Nickel-catalyzed systems, sometimes in conjunction with photoredox catalysis, have also been developed for the hydroxylation of aryl bromides and even less reactive aryl chlorides using water as the hydroxide source. thieme-connect.com

Cycloaddition and Condensation Reactions Involving the Phenalenone Scaffold

The phenalenone scaffold contains structural motifs that are amenable to cycloaddition and condensation reactions, allowing for the construction of more complex fused-ring systems.

Cycloaddition Reactions: The α,β-unsaturated ketone system within the phenalenone core can act as a dienophile in [4+2] Diels-Alder reactions. masterorganicchemistry.comyoutube.com This reaction involves the concerted combination of a conjugated diene with the phenalenone's double bond to form a new six-membered ring. libretexts.orgyoutube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, a role fulfilled by the ketone moiety in the phenalenone structure. masterorganicchemistry.com The phenalenone system could also potentially participate in other types of pericyclic reactions, such as [2+2] photocycloadditions or 1,3-dipolar cycloadditions, depending on the reaction conditions and the reacting partner. organic-chemistry.orglibretexts.orgyoutube.comyoutube.com For example, Huisgen 1,3-dipolar cycloadditions with dipolarophiles like azides or nitrones could lead to the formation of five-membered heterocyclic rings fused to the phenalenone framework. organic-chemistry.org

Condensation Reactions: The ketone at the C-1 position is a key site for condensation reactions. It can react with various nucleophiles, such as amines or active methylene (B1212753) compounds, in reactions like aldol (B89426) or Knoevenagel condensations. For example, reaction with a primary amine could lead to the formation of a Schiff base or imine derivative. Condensation with compounds containing an active methylene group, in the presence of a base, could be used to extend the conjugated system of the molecule. Such reactions have been used to create derivatives of other complex ketones. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position (e.g., Suzuki, Sonogashira)

The bromine atom at the C-2 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between an organohalide and an organoboron compound, typically an arylboronic acid. This reaction is catalyzed by a palladium(0) complex. wikipedia.org The reaction of this compound with various arylboronic acids would yield 2-aryl-3-hydroxy-1H-phenalen-1-one derivatives. Research on the Suzuki coupling of structurally similar 2,3-dibromo-1H-inden-1-one has shown that the reaction proceeds with high regioselectivity at the more electron-deficient and less sterically hindered position, which corresponds to the C-2 position in the target molecule. khanacademy.org This selectivity is a common feature in the cross-coupling of dihalogenated aromatic compounds.

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. rsc.org Reacting this compound with a terminal alkyne under Sonogashira conditions would produce 2-alkynyl-3-hydroxy-1H-phenalen-1-one derivatives, thereby introducing a linear, rigid alkyne moiety onto the phenalenone core.

Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for similar substrates.

| Reaction | Catalyst | Ligand (if separate) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | - | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | - | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 60 °C |

| Co-catalyst: CuI |

Oxidation-Reduction Chemistry and Redox Potential Analysis in Chemical Systems

The extended π-system of the phenalenone core, in conjunction with the carbonyl and hydroxyl groups, bestows interesting redox properties upon this compound. Phenalenone itself is recognized as a highly efficient Type II photosensitizer, capable of generating singlet oxygen with a near-unity quantum yield upon irradiation. researchgate.net This property stems from its ability to absorb light, undergo efficient intersystem crossing to an excited triplet state, and then transfer energy to ground-state molecular oxygen.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Applications in Advanced Materials and Catalysis Research

Development as Ligands or Precursors in Coordination Chemistry and Organometallic Catalysis

There is no available information on the use of 2-Bromo-3-hydroxy-1H-phenalen-1-one as a ligand or precursor in coordination chemistry or organometallic catalysis. Research in this area has utilized other phenalenyl-based systems, but not this specific compound. researchgate.net

Integration into Supramolecular Assemblies and Functional Frameworks

No studies have been found that report the integration of this compound into supramolecular assemblies or functional frameworks.

Role in the Synthesis of Organic Electronic Materials and Dyes (e.g., semiconductors, photosensitizers)

There is no documented role for this compound in the synthesis of organic electronic materials or dyes.

Photophysical Properties and Energy Transfer Mechanisms in Material Science Contexts

The photophysical properties (such as absorption and fluorescence spectra, quantum yields, and lifetimes) and energy transfer mechanisms of this compound have not been reported. While photophysical data exists for many other phenalenone derivatives, these cannot be accurately extrapolated to the target compound. acs.org

Exploration of Catalytic Activity or Co-catalytic Roles in Organic Transformations

No evidence exists in the scientific literature to suggest that this compound has been explored for any catalytic or co-catalytic activity in organic transformations.

Biological and Biochemical Interaction Mechanisms of 2 Bromo 3 Hydroxy 1h Phenalen 1 One in Vitro / Non Human Cell Line Focus

Molecular Target Identification and Binding Mode Analysis in Model Systems (e.g., enzyme active sites, nucleic acid interactions)

Direct molecular target identification for 2-Bromo-3-hydroxy-1H-phenalen-1-one is not extensively documented in current literature. However, the phenalenone scaffold and related structures have been investigated as inhibitors of various enzymes and as molecules with unique electronic properties, suggesting potential modes of interaction.

For instance, compounds with a bromo-hydroxy-phenyl motif have shown the ability to act as mechanism-based enzyme inhibitors. One such example, 2-bromo-3-(p-hydroxyphenyl)-1-propene, irreversibly inactivates dopamine (B1211576) β-hydroxylase, indicating that the brominated structure can participate in reactions within an enzyme's active site. nih.gov This inactivation is dependent on oxygen and a reducing agent, suggesting a catalytic process leads to the inhibitory action. nih.gov

Furthermore, the core phenalenone structure is known for its interesting photophysical and electronic characteristics. Derivatives like 9-hydroxy-1H-phenalen-1-one are utilized as electron acceptors in donor-acceptor dyads, capable of forming stable radical anions and participating in metal complexes. rsc.org This suggests that this compound could interact with biological targets through electron transfer mechanisms, potentially affecting redox-sensitive pathways or metalloproteins. While specific binding modes are yet to be determined, the planarity of the phenalenone ring could facilitate intercalation with nucleic acids, a common mechanism for polycyclic aromatic compounds, though this requires specific investigation.

Investigation of Cellular Pathway Modulation in In Vitro and Non-Human Cell Line Models

While studies specifically modulating cellular pathways with this compound are not available, research on related phenalenones provides a strong indication of its likely biological effects. Phenalenone and its derivatives are well-recognized for their potent photodynamic activity, which is known to modulate cellular pathways leading to cell death. nih.gov

The primary pathway modulated by phenalenones is apoptosis and/or necrosis induced by oxidative stress. nih.gov This process is initiated by the generation of reactive oxygen species (ROS) upon photoirradiation. These ROS, particularly singlet oxygen, cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, triggering cell death cascades. Studies on various phenalenone derivatives have demonstrated this cytotoxic effect against a range of organisms and cells, including fungi, bacteria, parasites, and human cancer cell lines. nih.govnih.govacs.org Therefore, it is highly probable that this compound would modulate similar stress-response and cell death pathways in non-human cell line models, particularly when exposed to light.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy and Selectivity

Structure-activity relationship (SAR) studies on the phenalenone skeleton consistently show that substitutions significantly impact biochemical efficacy, particularly concerning photosensitizing properties. nih.govacs.org The parent compound, 1H-phenalen-1-one, is a powerful photosensitizer, but its activity can be fine-tuned through chemical modification. nih.gov

Key SAR insights from related compounds include:

Halogenation: The introduction of a bromine atom is a key strategy for enhancing photosensitizing efficiency. This is attributed to the "internal heavy-atom effect," where the heavy bromine atom facilitates intersystem crossing from the initial excited singlet state to the productive triplet state. This increases the quantum yield of singlet oxygen generation, thereby boosting photodynamic activity. nih.gov A study that involved synthesizing brominated amino-phenalenones explicitly used this principle to improve efficacy. nih.gov

Electron-Donating Groups: The presence of hydroxyl (-OH) and amino (-NH2) groups, which are electron-donating, can shift the light absorption properties of the phenalenone core to longer, more tissue-penetrant wavelengths (a red-shift). nih.gov This is a critical modification for developing agents for photodynamic therapy.

Substitution Position: The position of substituents on the phenalenone ring is crucial and can dramatically alter the singlet oxygen quantum yield. nih.gov Some substitutions can significantly reduce this yield, while others, like a chloromethyl group at a specific position, can serve as a handle for further synthesis without compromising photosensitizing properties. nih.gov

Based on these principles, the 2-bromo and 3-hydroxy substitutions on the phenalenone core of the target compound are predicted to create a potent photosensitizer. The bromine atom should enhance ROS production, while the hydroxyl group may modulate its solubility and electronic properties.

Table 1: Predicted Influence of Substituents on the Activity of this compound Based on SAR of Analogues

| Substituent | Position | Predicted Effect on Activity | Rationale from Analogue Studies |

|---|---|---|---|

| Bromine | 2 | Enhancement of Photosensitizing Efficacy | Heavy-atom effect increases intersystem crossing and singlet oxygen yield. nih.gov |

| Hydroxyl | 3 | Modulation of Solubility and Absorption Spectrum | Electron-donating groups can cause a red-shift in absorption. nih.gov |

Mechanistic Studies of Reactive Oxygen Species (ROS) Generation and Photodynamic Activity in Model Systems

The central mechanism of action for phenalenone-based compounds is photodynamic activity mediated by the generation of ROS. nih.gov Phenalenone is a classic Type II photosensitizer, meaning it primarily produces singlet oxygen (¹O₂) upon activation by light. nih.govacs.org

The photodynamic process can be described in the following steps:

Light Absorption: The phenalenone molecule absorbs a photon of light (typically in the UVA or blue range for the parent compound), promoting it to an excited singlet state (¹PS*). nih.gov

Intersystem Crossing: The molecule transitions from the short-lived singlet state to a more stable, long-lived excited triplet state (³PS*). This step is crucial for efficient ROS generation.

Energy Transfer (Type II Mechanism): The triplet-state photosensitizer (³PS*) interacts with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through an energy transfer process, the photosensitizer returns to its ground state (PS), and the oxygen is excited to the highly reactive singlet oxygen (¹O₂) state. nih.gov

Cellular Damage: Singlet oxygen is a potent oxidizing agent that rapidly reacts with and damages vital cellular macromolecules like proteins, lipids in membranes, and nucleic acids, leading to cytotoxicity.

Given that this compound contains both the efficient phenalenone photosensitizing core and a bromine atom to enhance intersystem crossing, it is expected to be a highly efficient generator of singlet oxygen under illumination.

Table 2: Photophysical Properties of Representative Phenalenone Derivatives

| Compound | Max Absorption (λmax, in nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

|---|---|---|---|

| 1H-Phenalen-1-one (PN) | 330-430 (n→π*) | ~0.95-1.0 | Various |

| PN-CH₂-N₃ (Azide derivative) | ~330-430 | 0.96 | CHCl₃ |

| PN-CH₂-COOH (Carboxylic acid derivative) | ~330-430 | 0.94 | CHCl₃ |

| OE19 (Amino- and bromo-substituted) | >400 | Good (qualitative) | Not specified |

(Data synthesized from studies on various phenalenone derivatives to illustrate general properties). nih.govnih.gov

Interaction with Biological Membranes and Liposomal Systems

Direct studies on the interaction of this compound with biological membranes or liposomes have not been reported. However, the behavior of such a molecule can be inferred from general principles of drug-membrane interactions and the known properties of photosensitizers.

The interaction would be governed by its physicochemical properties, such as lipophilicity and its capacity for hydrogen bonding. The planar, polycyclic aromatic phenalenone structure suggests a degree of lipophilicity, which would favor partitioning into the lipid bilayer of cellular and organellar membranes. The hydroxyl group at the 3-position could participate in hydrogen bonds with the phospholipid head groups at the membrane-water interface. nih.gov

For many photosensitizers, localization within biological membranes is a key aspect of their cytotoxic mechanism. Upon photoactivation, the generation of ROS in close proximity to membrane components leads to rapid lipid peroxidation, compromising membrane integrity and function. This can result in the leakage of cellular contents, disruption of mitochondrial membrane potential, or rupture of lysosomal membranes, releasing hydrolytic enzymes into the cytoplasm and triggering cell death. nih.gov Liposomes, as artificial membrane systems, are valuable tools for studying these interactions, allowing researchers to prepare vesicles with specific lipid compositions to model different biological membranes and analyze drug partitioning and membrane disruption. nih.govnih.gov

Future Directions and Emerging Research Avenues for 2 Bromo 3 Hydroxy 1h Phenalen 1 One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 2-Bromo-3-hydroxy-1H-phenalen-1-one is contingent upon the development of efficient, selective, and sustainable synthetic routes. Current methods for phenalenone synthesis can be time-consuming and sometimes lack regioselectivity. acs.org Future efforts are expected to focus on methodologies that offer improved yields, reduced reaction times, and milder conditions, aligning with the principles of green chemistry.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to drastically reduce reaction times in the synthesis of the parent 1H-phenalen-1-one, from hours to minutes. acs.org Adapting this technique for the multi-step synthesis of this compound could offer a more efficient and cost-effective production pathway.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher purity and safer handling of reactive intermediates. polyzoslab.com Developing a flow-based synthesis would be a significant step towards scalable and reproducible production.

Catalytic C-H Activation: Direct, late-stage functionalization of the phenalenone core through C-H activation would represent a highly atom-economical approach to introduce the bromo and hydroxyl groups, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. acs.org | Optimization of reaction conditions (solvent, temperature, time) for regioselective functionalization. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and purity. polyzoslab.com | Reactor design, reagent mixing, and in-line purification for multi-step sequences. |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps, novel reactivity. | Development of selective catalysts for direct bromination and hydroxylation of the phenalenone scaffold. |

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

The bromo and hydroxyl groups of this compound are gateways to a vast chemical space of new derivatives with tailored properties. Future research will likely exploit these functional handles to explore novel reactivity and build a library of analogues for various applications.

Cross-Coupling Reactions: The bromine atom at the 2-position is an ideal handle for modern cross-coupling reactions. Methodologies like the Suzuki-Miyaura coupling, already used for synthesizing phenylphenalenones, could be employed to introduce a wide variety of aryl or alkyl substituents, systematically tuning the electronic and photophysical properties of the molecule. researchgate.net

Derivatization of the Hydroxyl Group: The hydroxyl group at the 3-position can be readily converted into ethers, esters, or carbamates. researchgate.net This allows for the attachment of solubilizing groups, bioactive moieties, or linkers for conjugation to polymers and surfaces.

Reactivity of the Phenalenone Core: The core itself possesses unique reactivity. For instance, functionalization at the 2-position via a chloromethyl or bromomethyl derivative has been shown to be a key step in creating a variety of derivatives while preserving the core's photosensitizing properties. acs.org Exploring similar strategies starting from the pre-functionalized 2-bromo-3-hydroxy core could yield novel compounds.

Table 2: Potential Derivatization Strategies and Their Applications

| Reaction Type | Functional Handle | Potential Reagents | Resulting Derivative | Potential Application |

| Suzuki-Miyaura Coupling researchgate.net | 2-Bromo | Arylboronic acids | 2-Aryl-3-hydroxy-1H-phenalen-1-one | Tuning photophysical properties for optical materials. |

| Buchwald-Hartwig Amination | 2-Bromo | Amines | 2-Amino-3-hydroxy-1H-phenalen-1-one | Introducing bioactive pharmacophores. |

| Etherification researchgate.net | 3-Hydroxy | Alkyl halides | 2-Bromo-3-alkoxy-1H-phenalen-1-one | Modifying solubility and bioavailability. |

| Esterification researchgate.net | 3-Hydroxy | Acyl chlorides | 2-Bromo-3-acyloxy-1H-phenalen-1-one | Prodrug design, attachment of fluorescent tags. |

Advanced Materials Integration and Performance Optimization in Emerging Technologies

Phenalenones are recognized as potent Type II photosensitizers, capable of generating singlet oxygen with high quantum yields upon irradiation. acs.org This property is highly dependent on the substitution pattern on the phenalenone skeleton. acs.org The specific electronic perturbation offered by the bromo and hydroxyl groups in this compound makes it a prime candidate for integration into advanced materials.

Future research could target:

Organic Electronics: The stable, extended π-system of the phenalenone core is a desirable feature for organic semiconductors. By tuning the structure through derivatization, it may be possible to optimize frontier molecular orbital energies for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Photosensitizers for Photodynamic Therapy (PDT): While many phenalenones are excellent photosensitizers, their utility can be limited by poor water solubility. acs.org Derivatizing the hydroxyl group could enhance aqueous solubility, making this compound derivatives more suitable for biological PDT applications against cancer or microbial infections. acs.org

Chemosensors: The fluorescence of the phenalenone core is often quenched due to efficient intersystem crossing. acs.org However, derivatization could alter these photophysical pathways. The development of derivatives that exhibit fluorescence changes upon binding to specific analytes (e.g., metal ions, biomolecules) is a viable research avenue.

Deeper Elucidation of Molecular Mechanisms in Biological and Chemical Systems

Understanding the fundamental interactions of this compound at a molecular level is crucial for its rational design in future applications. The biological activities of fungal phenalenones, including anticancer potential, provide a strong rationale for these investigations. nih.gov

Interaction with Biological Macromolecules: Recent studies have suggested that heme, a structurally related porphyrin, can stabilize G-quadruplex DNA structures, and that heme oxygenase-1 (HO-1) can resolve these structures. nih.gov Given its planar aromatic nature, investigating whether this compound or its derivatives can interact with and modulate the structure of G-quadruplexes or other nucleic acid topologies is a compelling direction. This could uncover novel mechanisms for anticancer or antiviral activity.

Enzyme Inhibition: Many natural products exert their effects by inhibiting key enzymes. Screening this compound and its derivatives against panels of enzymes, such as kinases, proteases, or metabolic enzymes like heme oxygenase, could identify specific biological targets. nih.gov For example, understanding its effect on the heme degradation pathway could reveal roles in managing oxidative stress. nih.govnumberanalytics.com

Redox Biology: The phenalenone core can participate in redox processes. Elucidating how this compound affects cellular redox homeostasis, potentially by generating reactive oxygen species (ROS) under irradiation or by interacting with antioxidant pathways, is essential for understanding its cytoprotective or cytotoxic effects. nih.gov

Potential in Interdisciplinary Research Fields

The unique combination of properties embodied in the this compound scaffold makes it a versatile platform for bridging different scientific disciplines.

Chem-Biology: Derivatives functionalized with reporter tags or reactive groups could be developed as chemical probes to study biological processes. For example, a photosensitizing derivative could be used to induce localized oxidative damage within a cell, allowing for the study of specific stress response pathways.

Supramolecular Chemistry: The planar, aromatic surface of the phenalenone system is well-suited for participating in π-π stacking interactions. This could be exploited to construct complex, self-assembled supramolecular structures like gels, liquid crystals, or molecular cages with emergent functions. The stability of phenalenyl anions and radicals adds another dimension for creating redox-active materials. nih.gov

Quantum Computing: While highly speculative, the stable radical states accessible to the phenalenone system are of fundamental interest. Research into the quantum spin properties of specifically designed phenalenone-based radicals could, in the long term, contribute to the development of molecular qubits for quantum information processing.

Identified Challenges and Opportunities in Phenalenone Research

The path to unlocking the full potential of this compound involves overcoming several key challenges, each of which represents a significant research opportunity.

Challenge: Regioselectivity: A primary hurdle in phenalenone chemistry is controlling the position of substitution on the polycyclic core during synthesis. acs.org

Opportunity: The development of new catalysts and directing groups that can achieve precise regioselectivity will be a major enabling advance for the field, allowing for the reliable synthesis of complex derivatives.

Challenge: Biological Understanding: The exact molecular targets and mechanisms of action for most phenalenones, including their anticancer effects, are not fully understood. nih.gov

Opportunity: The use of modern "omics" technologies (proteomics, transcriptomics) and advanced biochemical assays can identify the cellular pathways modulated by this compound, leading to new therapeutic hypotheses.

Challenge: Solubility and Bioavailability: The inherent low aqueous solubility of the planar aromatic core can limit applications in biology and medicine. acs.org

Opportunity: The hydroxyl group provides a clear handle for chemical modification to attach hydrophilic moieties (e.g., polyethylene (B3416737) glycol, sugars, charged groups), thereby creating derivatives with improved pharmacokinetic properties.

Challenge: Scalability: Many laboratory-scale syntheses are not readily transferable to the multi-gram or kilogram scale needed for advanced materials or preclinical studies. acs.org

Opportunity: Investing in process chemistry, including the development of flow synthesis routes, will be crucial for making these compounds more widely available for testing and application, as has been a focus for other complex molecules. polyzoslab.com

Q & A

What synthetic routes are most effective for producing 2-Bromo-3-hydroxy-1H-phenalen-1-one with high purity?

Basic Research Focus

The compound’s synthesis typically involves bromination of the parent phenalenone structure. A two-step methodology is recommended:

Hydroxylation : Introduce the hydroxyl group at position 3 via ortho-directed electrophilic substitution under acidic conditions.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C to selectively brominate position 3.

Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Validation : Cross-check purity via melting point consistency (compare with literature values from structural analogs in catalogs) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 277.0) .

How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of this compound?

Basic Research Focus

SCXRD is critical for confirming bond lengths, angles, and intermolecular interactions.

Methodology :

- Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.

- Use the SHELX suite (SHELXL-2018) for structure refinement. Key parameters:

- Bond lengths : C-Br (1.89–1.92 Å), O-H (0.82–0.85 Å) .

- Angular distortion : The bromine substituent induces a 2–3° deviation in the adjacent C-C-C bond angles compared to non-brominated analogs .

Data Interpretation : Validate against DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify crystallographic packing effects .

How should researchers address contradictions between NMR spectroscopic data and computational predictions for this compound?

Advanced Research Focus

Discrepancies often arise in NMR chemical shifts due to solvent effects or dynamic equilibria.

Resolution Strategy :

Experimental : Acquire - and -NMR in deuterated DMSO (to stabilize hydrogen bonding) and CDCl₃ (to assess solvent polarity effects).

Computational : Perform gauge-invariant atomic orbital (GIAO) calculations at the MP2/cc-pVTZ level, incorporating solvent models (e.g., PCM).

Cross-Validation : Compare with solid-state NMR to isolate crystal-packing influences .

Example : Aromatic proton shifts at δ 7.2–7.8 ppm may deviate by 0.3 ppm from DFT predictions due to intermolecular H-bonding in the solid state .

What mechanistic insights guide the compound’s reactivity in photochemical reactions?

Advanced Research Focus

The bromine and hydroxyl groups create a conjugated system sensitive to UV excitation.

Methodology :

- Time-resolved spectroscopy : Use femtosecond transient absorption (λ = 350–500 nm) to track excited-state dynamics.

- Theoretical Modeling : TD-DFT (CAM-B3LYP) identifies charge-transfer states localized on the bromine-hydroxyl axis.

Key Finding : The compound undergoes rapid intersystem crossing (ISC) to a triplet state (τ ≈ 1.2 ns), facilitating radical-mediated bond cleavage under UV light .

How does the compound’s stability vary under different thermal and photolytic conditions?

Advanced Research Focus

Thermal Stability :

- TGA/DSC : Decomposition onset at 220°C (N₂ atmosphere), with a mass loss peak at 245°C corresponding to Br₂ release.

Photolytic Stability : - Accelerated Testing : Expose to UV-A (315–400 nm) for 48 hours. Monitor degradation via HPLC; 15% degradation observed, forming 3-hydroxy-1H-phenalen-1-one as the primary byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.